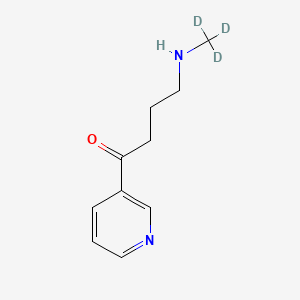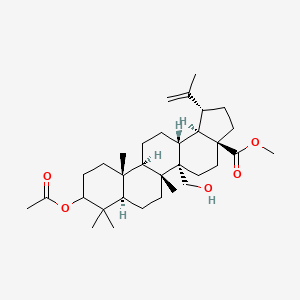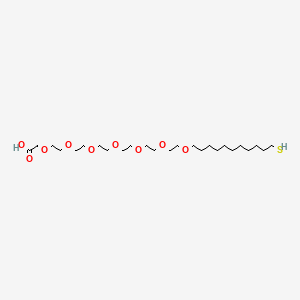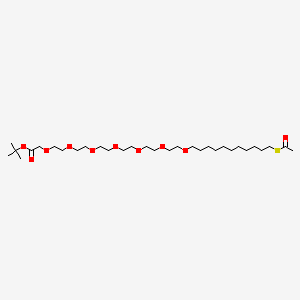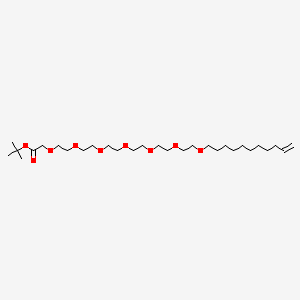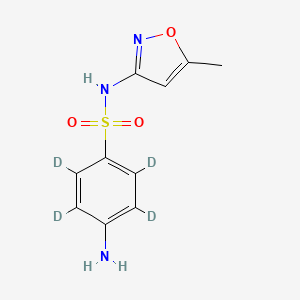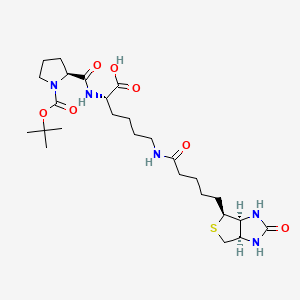
Biocytin-N-(t-boc)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biocytin-N-(t-boc)-L-proline is a compound with the molecular formula C26H43N5O7S and a molecular weight of 569.718 . It is a white solid and is not intended for human or veterinary use. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Biocytin-N-(t-boc)-L-proline is represented by the formula C26H43N5O7S . More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical And Chemical Properties Analysis
Biocytin-N-(t-boc)-L-proline is a white solid with a melting point of 100-105°C . It is soluble in DMF, Ethanol, and Methanol . Its molecular weight is 569.71 .科学的研究の応用
Role in Metabolism and Gene Expression
Biotin, including its derivatives like biocytin, plays a crucial role in glucose, fatty acids, and amino acids metabolism. A study on biotinidase knockout mice, which are deficient in biotin reutilization, revealed cellular energy deficits and altered gene expression in central-carbon metabolism, similar to nutritional biotin deprivation. This suggests the significance of biotin and its derivatives in metabolic pathways and gene regulation (Hernandez-Vazquez et al., 2013).
Biocytin Derivatives in Biocatalytic Methods
Biocytin derivatives, including N-Cbz and N-Boc-protected forms, have been utilized in biocatalytic methods. For instance, an enzymatic method for converting L-ornithine to various biocytin derivatives including N-Boc-5-hydroxy-L-proline was developed. This demonstrates the application of biocytin derivatives in synthesizing key intermediates in pharmaceuticals (Hanson et al., 2011).
Use in Peptide Synthesis
The use of biocytin derivatives in peptide synthesis is evident from a method described for preparing biotinylated peptides with a free amino terminus. N-α-Boc-biocytin was used in synthesizing a biotinylated peptide, indicating the utility of biocytin derivatives in producing specific peptide structures (Geahlen et al., 1992).
Applications in Neuroanatomical Tracing
Biocytin, as an anterograde neuroanatomical tract-tracing marker, has been evaluated for its effectiveness in labeling neurons. It's shown to retain high-affinity binding to avidin, used for labeling cell bodies, dendrites, and axonal processes, highlighting its utility in neuroanatomical studies (King et al., 1989).
Enzymatic Activity and Biotin Recycling
Biotinidase, an enzyme crucial for recycling biotin, acts on biocytin to liberate biotin, highlighting biocytin's role in vitamin recycling and bioavailability. This is critical for understanding inherited metabolic disorders related to biotin recycling (Cole et al., 1994).
Biotinidase Activity on Biotinyl Peptides
A study on the specificity of human plasma biotinidase revealed its higher hydrolysis rate for biocytin compared to longer biotinyl peptides. This finding underscores the unique enzymatic activity of biotinidase, particularly towards biocytin (Craft et al., 1985).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYSEWVLQYMPH-JLCRNFDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747147 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356383-21-5 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-L-prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)

